(2E)-2-cyano-3-(pyridin-3-yl)prop-2-enamide
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Overview
Description
(2E)-2-cyano-3-(pyridin-3-yl)prop-2-enamide is an organic compound that features a cyano group, a pyridine ring, and an enamide structure. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-cyano-3-(pyridin-3-yl)prop-2-enamide typically involves the reaction of a pyridine derivative with a cyanoacrylamide. A common synthetic route might include:
Starting Materials: Pyridine-3-carbaldehyde and cyanoacetamide.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol.
Procedure: The pyridine-3-carbaldehyde is reacted with cyanoacetamide under reflux conditions to yield the desired product.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-cyano-3-(pyridin-3-yl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the cyano group or the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or amides.
Reduction: Amines or alcohols.
Substitution: Substituted pyridine derivatives or cyano group modifications.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2E)-2-cyano-3-(pyridin-3-yl)prop-2-enamide depends on its specific application:
Biological Activity: It may interact with enzymes or receptors, inhibiting or activating specific pathways.
Chemical Reactivity: The cyano and enamide groups can participate in various chemical reactions, influencing the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
- (2E)-2-cyano-3-(pyridin-2-yl)prop-2-enamide
- (2E)-2-cyano-3-(pyridin-4-yl)prop-2-enamide
- (2E)-2-cyano-3-(quinolin-3-yl)prop-2-enamide
Uniqueness
(2E)-2-cyano-3-(pyridin-3-yl)prop-2-enamide is unique due to the position of the pyridine ring, which can influence its chemical reactivity and biological activity compared to its isomers.
Properties
IUPAC Name |
(E)-2-cyano-3-pyridin-3-ylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O/c10-5-8(9(11)13)4-7-2-1-3-12-6-7/h1-4,6H,(H2,11,13)/b8-4+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBHVANPHMSEPFC-XBXARRHUSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C=C(C#N)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)/C=C(\C#N)/C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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